molecular formula C12H15NO2 B12995912 2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde

2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde

Cat. No.: B12995912
M. Wt: 205.25 g/mol
InChI Key: GXZMGCIOWFTSSC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a 4-methoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method involves the use of a catalyst to facilitate the formation of the pyrrolidine ring and the subsequent attachment of the 4-methoxyphenyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions that may enhance the compound’s stability and efficacy in various applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C12H15NO2/c1-15-11-6-4-10(5-7-11)12-3-2-8-13(12)9-14/h4-7,9,12H,2-3,8H2,1H3

InChI Key

GXZMGCIOWFTSSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2C=O

Origin of Product

United States

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